molecular formula C16H30N2 B6131437 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine

1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine

Cat. No. B6131437
M. Wt: 250.42 g/mol
InChI Key: YHIDSGVAXWMPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In recent years, MTEP has been used in a variety of studies to investigate the role of mGluR5 in various biological processes.

Mechanism of Action

MTEP acts as a selective antagonist of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the activity of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, MTEP can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a wide range of effects on neurological function, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
MTEP has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions. For example, MTEP has been shown to reduce the release of glutamate in the striatum, a brain region involved in motor control and reward processing. MTEP has also been shown to reduce the expression of certain genes involved in synaptic plasticity, which is the process by which neurons change their connections in response to experience.

Advantages and Limitations for Lab Experiments

MTEP has several advantages as a research tool, including its high selectivity for 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine and its ability to cross the blood-brain barrier. However, MTEP also has some limitations, including its potential off-target effects and its relatively short half-life in vivo. These limitations must be taken into account when designing experiments using MTEP.

Future Directions

There are several future directions for research on MTEP and 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine. One area of interest is the potential therapeutic applications of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine antagonists in various neurological disorders. Another area of interest is the role of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in synaptic plasticity and learning and memory. Finally, there is growing interest in the potential use of MTEP and other 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine antagonists as research tools for investigating the complex interactions between neurotransmitters and brain circuits.

Synthesis Methods

The synthesis of MTEP involves several steps, starting with the reaction between 1-methylpiperazine and 2,6,6-trimethyl-1-cyclohexene-1-ethanol. This reaction yields the intermediate compound 1-methyl-4-(2-hydroxyethyl)piperazine, which is then reacted with 2-bromoethyltrimethylammonium bromide to form the final product, MTEP. The synthesis of MTEP has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

MTEP has been used in a variety of scientific research applications, including studies on the role of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in various neurological disorders. For example, MTEP has been used to investigate the potential therapeutic effects of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine antagonists in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems. MTEP has also been used to study the role of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in addiction, anxiety, and depression.

properties

IUPAC Name

1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2/c1-14-6-5-8-16(2,3)15(14)7-9-18-12-10-17(4)11-13-18/h5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIDSGVAXWMPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.